![molecular formula C18H17N3O B5518935 N-[2-(dimethylamino)-4-quinolinyl]benzamide](/img/structure/B5518935.png)
N-[2-(dimethylamino)-4-quinolinyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(dimethylamino)-4-quinolinyl]benzamide and its derivatives have been extensively studied for their unique chemical structures and potential applications. These compounds are part of a broader class of quinoline derivatives, known for their diverse pharmacological activities and fluorescent properties, making them subjects of interest in both medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of N-[2-(dimethylamino)-4-quinolinyl]benzamide derivatives can involve various strategies, including palladium-catalyzed cyclization reactions. For example, one study discussed the synthesis of furo[3,2-c]quinolin-4(5H)-one derivatives using a palladium-catalyzed cyclization, which could be related to methods for synthesizing quinolinyl benzamide derivatives (Lindahl et al., 2006).
Molecular Structure Analysis
The molecular structure and properties of quinoline derivatives, including benzamide analogs, have been analyzed through various spectroscopic and computational methods. One study on dimethylamino derivatives of benzoquinoline highlighted their structural peculiarities and fluorescent properties, which can be relevant for understanding the structural basis of the activity of N-[2-(dimethylamino)-4-quinolinyl]benzamide (Pozharskii et al., 2016).
Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity
N-[2-(dimethylamino)-4-quinolinyl]benzamide derivatives, specifically carboxamide derivatives of benzo[b][1,6]naphthyridines, have been synthesized and evaluated for their cytotoxic activity. These compounds demonstrated potent growth inhibitory properties against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia. Some of these derivatives exhibited IC(50) values less than 10 nM, indicating their high cytotoxic potency. Additionally, certain derivatives showed curative effects against subcutaneous colon 38 tumors in mice at a dose of 3.9 mg/kg, highlighting their potential as antitumor agents (Deady et al., 2003).
DNA Intercalation and Antitumor Activity
The "minimal" DNA-intercalating agent N-[2-(dimethylamino)-ethyl]-2-phenylquinoline-8-carboxamide and its phenyl-substituted derivatives were synthesized to explore their in vivo antitumor activity. These compounds were designed with the intent to achieve the lowest possible DNA association constants while retaining antitumor efficacy. The 4'-aza derivative among these compounds notably outperformed the parent compound in both leukemia and solid tumor models, with approximately 50% cures, suggesting a promising direction for developing effective DNA-intercalating antitumor agents with reduced DNA binding (Atwell et al., 1989).
Inhibition of DNA Methylation
Derivatives of N-[2-(dimethylamino)-4-quinolinyl]benzamide, particularly those analogous to the quinoline-based SGI-1027, have been identified as potent inhibitors of DNA methyltransferase (DNMT) 1, 3A, and 3B. These compounds were designed based on molecular modeling studies and showed comparable or superior activities to the parent compound, SGI-1027, in inhibiting human DNMT3A. Their effectiveness in inducing the re-expression of a reporter gene controlled by a methylated cytomegalovirus (CMV) promoter in leukemia cells highlights their potential in epigenetic therapy (Rilova et al., 2014).
Intermolecular Interactions and Crystal Packing
The intermolecular interactions and crystal packing of N-[2-(dimethylamino)-4-quinolinyl]benzamide derivatives have been studied, providing insights into the role of weak interactions in molecular and crystal packing. Such studies are crucial for understanding the physicochemical properties and stability of these compounds, which can inform their formulation and storage conditions for potential therapeutic applications (Clausen et al., 2010).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)quinolin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-21(2)17-12-16(14-10-6-7-11-15(14)19-17)20-18(22)13-8-4-3-5-9-13/h3-12H,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGHHMZYWXSNBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2C(=C1)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.